literature review on di-tert-butyl 2-(hydroxymethyl)succinate synthesis pathways
literature review on di-tert-butyl 2-(hydroxymethyl)succinate synthesis pathways
An In-depth Technical Guide to the Synthesis of Di-tert-butyl 2-(hydroxymethyl)succinate
Introduction
Di-tert-butyl 2-(hydroxymethyl)succinate is a valuable chiral building block and synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a primary alcohol and two sterically hindered tert-butyl ester groups, provides a unique combination of reactivity and protection, making it a versatile scaffold for the synthesis of more complex molecules. The tert-butyl esters offer robust protection under a variety of conditions, yet can be selectively removed under acidic treatment, while the primary hydroxyl group serves as a convenient handle for further functionalization.
This technical guide provides a comprehensive review of the primary synthetic pathways to access di-tert-butyl 2-(hydroxymethyl)succinate. As a senior application scientist, this document moves beyond a simple recitation of procedures to explain the underlying chemical principles and the rationale behind experimental choices. We will explore methodologies starting from common precursors such as succinates and malates, detailing key transformations and providing field-proven insights to guide researchers in selecting and executing the optimal synthetic strategy.
Retrosynthetic Analysis: Devising the Synthetic Blueprint
A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursors and map out potential synthetic routes. For di-tert-butyl 2-(hydroxymethyl)succinate, two primary disconnections stand out: the C-C bond of the hydroxymethyl group and the ester linkages.
Caption: Retrosynthetic analysis of di-tert-butyl 2-(hydroxymethyl)succinate.
This analysis reveals two major strategic approaches:
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Functionalization of a Succinate Backbone: This involves forming the C-C bond by introducing a one-carbon electrophile (like formaldehyde) onto a pre-formed di-tert-butyl succinate scaffold.
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Esterification of a Pre-functionalized Core: This strategy involves first constructing the 2-(hydroxymethyl)succinic acid core and then performing a double esterification to install the tert-butyl groups.
We will now explore these pathways in detail.
Pathway 1: Synthesis via Functionalization of Di-tert-butyl Succinate
This approach leverages the relative acidity of the α-protons of the succinate ester. The core idea is to generate an enolate from di-tert-butyl succinate and trap it with an appropriate electrophile.
Strategy A: Direct Hydroxymethylation
Direct hydroxymethylation involves the reaction of the succinate enolate with a formaldehyde equivalent.
Caption: Direct hydroxymethylation of di-tert-butyl succinate.
Causality Behind Experimental Choices:
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Base Selection: A strong, non-nucleophilic base is critical for irreversibly and quantitatively generating the enolate without competing side reactions like saponification. Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile towards the ester carbonyls.
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Temperature Control: The enolate formation is performed at low temperatures (-78 °C) to prevent side reactions such as self-condensation (Claisen condensation) and to ensure kinetic control, leading to the desired mono-alkylation product.
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Electrophile: Paraformaldehyde is a convenient solid source of formaldehyde that depolymerizes in situ to provide the reactive electrophile.
Challenges: This direct approach can be complicated by over-alkylation (addition of a second hydroxymethyl group) and polymerization of formaldehyde. Precise control of stoichiometry and reaction conditions is paramount for achieving good yields.
Strategy B: Two-Step Formylation and Reduction
A more controllable and often higher-yielding alternative to direct hydroxymethylation is a two-step sequence involving formylation followed by selective reduction.
Caption: Two-step synthesis via formylation and reduction.
Causality Behind Experimental Choices:
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Formylating Agent: Ethyl formate is an effective and readily available C1 electrophile for introducing the formyl group onto the succinate enolate.
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Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[1] Its chemoselectivity is crucial here; it readily reduces the newly introduced aldehyde to a primary alcohol while leaving the sterically hindered and less reactive tert-butyl esters untouched. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce all carbonyl groups. The reaction is typically run in a protic solvent like ethanol at cool temperatures to moderate its reactivity.
Pathway 2: Esterification of 2-(Hydroxymethyl)succinic Acid
This strategy is arguably the most direct and reliable, provided the starting di-acid is accessible. The primary challenge lies in the efficient esterification to form the sterically demanding tert-butyl esters.
Synthesis via Acid-Catalyzed Reaction with Isobutene
The reaction of a carboxylic acid with isobutene under strong acid catalysis is a classic and industrially scalable method for preparing tert-butyl esters.[2]
Caption: Tert-butylation using isobutene and acid catalysis.
Mechanistic Rationale: The reaction proceeds via the protonation of isobutene by the strong acid catalyst (e.g., sulfuric acid) to generate the stable tert-butyl carbocation. This potent electrophile is then attacked by the nucleophilic oxygen of the carboxylic acid groups. The hydroxyl group on the succinate backbone is significantly less nucleophilic and generally does not react under these conditions.
Causality Behind Experimental Choices:
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Catalyst: Concentrated sulfuric acid is a common and effective proton source.[2] Other strong acids like trifluoromethanesulfonic acid can also be used.
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Solvent: A non-nucleophilic, aprotic solvent like dichloromethane or dioxane is used to dissolve the starting material without interfering in the reaction.
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Conditions: The reaction is typically performed in a sealed pressure vessel to contain the volatile isobutene and at or below room temperature to minimize side reactions, such as the polymerization of isobutene.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1A: Direct Hydroxymethylation | Pathway 1B: Formylation-Reduction | Pathway 2: Esterification |
| Starting Materials | Di-tert-butyl succinate, Paraformaldehyde | Di-tert-butyl succinate, Ethyl formate | 2-(Hydroxymethyl)succinic acid, Isobutene |
| Number of Steps | 1 | 2 | 1 |
| Key Reagents | LDA | LDA, NaBH₄ | H₂SO₄ |
| Typical Yields | Moderate | Good to Excellent | Excellent |
| Advantages | Fewer steps. | High yields, good control, reliable. | Highly efficient, scalable, atom-economical. |
| Disadvantages | Risk of side reactions (over-alkylation), requires strict cryogenic conditions. | Requires two distinct synthetic operations. | Requires handling of gaseous/volatile isobutene and strong acids; requires a pressure vessel. |
Detailed Experimental Protocols
The following protocols are representative examples based on established chemical principles and analogous procedures found in the literature.[1][2]
Protocol for Pathway 1B: Formylation-Reduction
Step 1: Synthesis of Di-tert-butyl 2-formylsuccinate
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Reactor Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 150 mL of anhydrous tetrahydrofuran (THF).
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Base Preparation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add diisopropylamine (7.0 mL, 50 mmol) followed by the dropwise addition of n-butyllithium (2.5 M in hexanes, 20 mL, 50 mmol). Stir the resulting LDA solution for 30 minutes at -78 °C.
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Enolate Formation: In a separate flask, dissolve di-tert-butyl succinate (10.8 g, 47 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
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Formylation: Add ethyl formate (4.2 mL, 52 mmol) dropwise to the enolate solution. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.
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Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of diethyl ether, and separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude di-tert-butyl 2-formylsuccinate, which can often be used in the next step without further purification.
Step 2: Reduction to Di-tert-butyl 2-(hydroxymethyl)succinate
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Reactor Setup: Dissolve the crude di-tert-butyl 2-formylsuccinate from the previous step in 200 mL of ethanol in a 500 mL round-bottom flask.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.6 g, 70 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
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Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by slowly adding 1 M aqueous HCl until the effervescence ceases and the pH is neutral. Remove the ethanol under reduced pressure.
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Purification: To the remaining aqueous residue, add 150 mL of ethyl acetate and transfer to a separatory funnel. Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure di-tert-butyl 2-(hydroxymethyl)succinate.
Protocol for Pathway 2: Esterification with Isobutene
Caution: This reaction should be performed in a well-ventilated fume hood using a suitable pressure-rated vessel.
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Reactor Setup: To a 250 mL pressure reactor (e.g., a Parr hydrogenation apparatus), add 2-(hydroxymethyl)succinic acid (7.4 g, 50 mmol) and 100 mL of dichloromethane.
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Catalyst Addition: Cool the stirred suspension in an ice bath and carefully add concentrated sulfuric acid (1.4 mL, ~25 mmol).
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Reactant Addition: Seal the reactor. Cool the reactor to approximately -20 °C and carefully condense isobutene (approx. 20 mL, >250 mmol) into the vessel.
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Reaction: Allow the reactor to warm to room temperature and stir vigorously for 24-48 hours. The pressure will increase as the reactor warms. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
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Work-up: After the reaction is complete, cool the reactor in an ice bath before carefully venting the excess isobutene. Open the reactor and pour the contents into 100 mL of a cold, saturated aqueous sodium bicarbonate solution.
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Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography as described in the previous protocol.
Conclusion
The synthesis of di-tert-butyl 2-(hydroxymethyl)succinate can be effectively achieved through several strategic pathways. For laboratory-scale synthesis where control and purity are paramount, the two-step formylation-reduction of di-tert-butyl succinate (Pathway 1B) offers a reliable and high-yielding route. For larger-scale applications where atom economy and process efficiency are key drivers, the direct esterification of 2-(hydroxymethyl)succinic acid with isobutene (Pathway 2) is a superior method, despite requiring specialized pressure equipment. The choice between these methods will ultimately depend on the specific requirements of the researcher, including available starting materials, scale, and equipment. This guide provides the foundational knowledge and practical protocols necessary for scientists to make an informed decision and successfully synthesize this versatile chemical intermediate.
References
- Organic Syntheses, Coll. Vol. 4, p.261 (1963); Vol. 34, p.28 (1954). [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0261]
- ChemicalBook. Di-tert-Butyl malonate synthesis. [URL: https://www.chemicalbook.com/productsten/US/TCI-T0891/synthesis.htm]
- Acta Chemica Scandinavica 22 (1968) 338-340. Preparation of tert-Butylmaleic Acid and its Di-tert-Butyl Ester. [URL: https://acta.chemica.scandinavica.org/article/10.3891/acta.chem.scand.22-0338]
- Organic Syntheses 2007, 84, 101. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0101]
- Dietz, J-P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4). [URL: https://dspace.mit.edu/handle/1721.1/141083]
- CN101239912A - A kind of method of synthesizing dibutyl malate. Google Patents. [URL: https://patents.google.
- Ogasa, T., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317565]
- PubMed. Lack of Major Genome-Wide DNA Methylation Changes in Succinate-Treated Human Epithelial Cells. [URL: https://pubmed.ncbi.nlm.nih.gov/35630328/]
- US5914426A - Process for the preparation of di-tert-butyl succinate. Google Patents. [URL: https://patents.google.
- Frontiers in Bioengineering and Biotechnology. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.844949/full]
- Organic Syntheses 2011, 88, 168. PREPARATION OF TERT-BUTYL TERT-BUTYLDIMETHYLSILYLGLYOXYLATE. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0168]
- MDPI. (2022). Lack of Major Genome-Wide DNA Methylation Changes in Succinate-Treated Human Epithelial Cells. [URL: https://www.mdpi.com/2073-4425/13/5/876]
- Chemical Science (RSC Publishing). (2015). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc02575a]
- PMC. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8934140/]
- MDPI. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Isophorone. [URL: https://www.mdpi.com/1420-3049/27/21/7289]
